Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate

Catalog No.
S14270663
CAS No.
32041-58-0
M.F
C19H13ClN2Na2O6S
M. Wt
478.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)az...

CAS Number

32041-58-0

Product Name

Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate

IUPAC Name

disodium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate

Molecular Formula

C19H13ClN2Na2O6S

Molecular Weight

478.8 g/mol

InChI

InChI=1S/C19H15ClN2O6S.2Na/c1-2-10-8-15(16(9-14(10)20)29(26,27)28)21-22-17-12-6-4-3-5-11(12)7-13(18(17)23)19(24)25;;/h3-9,23H,2H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

RNLHZRYWZXYPAP-UHFFFAOYSA-L

Canonical SMILES

CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Na+].[Na+]

Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate, commonly known as Pigment Red 200, is a synthetic organic compound with the molecular formula C19H13ClN2Na2O6SC_{19}H_{13}ClN_{2}Na_{2}O_{6}S and a molecular weight of approximately 478.81 g/mol. This compound is characterized by its vibrant red color and is primarily used as a dye in various applications, including textiles and inks. It is soluble in water due to the presence of sulfonate groups, which enhance its dispersibility in aqueous solutions .

Typical of azo dyes, including:

  • Azo Coupling Reactions: The azo group can participate in coupling reactions with phenolic compounds, leading to the formation of new dyes.
  • Reduction Reactions: Azo dyes can be reduced to their corresponding amines under acidic or reductive conditions, which may alter their color properties.
  • Hydrolysis: In the presence of strong acids or bases, the sulfonate groups can undergo hydrolysis, affecting the compound's solubility and stability.

These reactions are crucial for modifying the properties of the dye for specific applications .

Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate exhibits various biological activities:

  • Antimicrobial Properties: Some studies suggest that azo dyes can possess antimicrobial activity against certain bacteria and fungi.
  • Toxicity Concerns: As with many synthetic dyes, there are concerns regarding potential toxicity and carcinogenicity. The compound's chlorinated structure raises questions about its safety profile in biological systems .

The synthesis of disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate typically involves:

  • Diazotization: The starting material, 4-chloro-5-ethyl-2-sulfophenylamine, is diazotized using sodium nitrite in an acidic medium.
  • Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid to form the azo compound.
  • Neutralization and Salification: The resulting product is neutralized and converted into its disodium salt form by reacting with sodium hydroxide.

This multi-step synthesis allows for the production of high-purity pigment suitable for commercial applications .

Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate has several important applications:

  • Textile Dyes: Widely used in dyeing fabrics due to its bright color and good fastness properties.
  • Inks and Coatings: Employed in printing inks and coatings for plastics and paper products.
  • Cosmetics: Sometimes utilized in cosmetic formulations as a colorant, although regulatory restrictions may apply due to safety concerns .

Interaction studies involving disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate typically focus on:

  • Interactions with Biological Molecules: Investigating how this compound interacts with proteins and nucleic acids can provide insights into its potential biological effects.
  • Environmental Impact Studies: Researching its behavior in aquatic environments helps assess its ecological safety and degradation pathways.

Such studies are essential for understanding both the utility and risks associated with this compound .

Several compounds share structural similarities with disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate. Here are a few notable examples:

Compound NameCAS NumberKey Features
Disodium 4-[(5-chloro-4-methyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate3564-21-4Similar azo structure but different substituents; used as Pigment Red 48.
Disodium 6-[1-(2-chloro-5-sulfonatophenyl)-4,5-dihydro-pyrazolyl]azo]benzothiazole83400-24-2Contains a pyrazole ring; used in specialized dye applications.
Disodium Salt of 3-Hydroxy-Naphthalene Sulfonic AcidNot availableSimpler structure; often used in various dye formulations.

The uniqueness of disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate lies in its specific chlorinated ethyl group substitution, which enhances its color properties and application versatility compared to these similar compounds .

Diazotization-Coupling Reaction Dynamics in Azo Chromophore Formation

The synthesis of disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate proceeds through a classic diazotization-coupling sequence. The primary amine group of 2-amino-5-chloro-4-ethylbenzenesulfonic acid undergoes diazotization in acidic medium (HCl/NaNO₂) at 0–5°C to form the corresponding diazonium chloride. This intermediate is highly electrophilic and reacts with the coupling partner, 3-hydroxy-2-naphthoic acid, under alkaline conditions (pH 8–10). The coupling occurs at the ortho position relative to the hydroxyl group on the naphthoic acid, forming the azo linkage (-N=N-).

The reaction mechanism involves nucleophilic attack by the deprotonated hydroxyl group of 3-hydroxy-2-naphthoic acid on the diazonium ion. This step is facilitated by the electron-donating hydroxyl group, which activates the aromatic ring toward electrophilic substitution. Kinetic studies indicate that the rate-determining step is the formation of the diazonium ion, which is sensitive to temperature and pH.

Table 1: Optimal Reaction Conditions for Azo Coupling

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (diazotization)Prevents diazonium decomposition
pH (coupling)8–10Enhances nucleophilicity of naphtholate ion
Molar Ratio (Diazo:Coupling)1:1.05Minimizes unreacted diazonium salt
Reaction Time2–4 hoursEnsures complete coupling

The disodium salt is subsequently obtained by treating the coupled product with sodium hydroxide, which protonates the sulfonic acid group and introduces sodium counterions.

Solvent Polarity Effects on Coupling Component Reactivity

Solvent polarity significantly influences the reactivity of 3-hydroxy-2-naphthoic acid during the coupling reaction. Polar aprotic solvents (e.g., dimethylformamide) enhance the solubility of the diazonium salt and coupling component, leading to faster reaction rates. In contrast, aqueous solvents stabilize the diazonium ion through hydrogen bonding but may reduce coupling efficiency due to competitive hydrolysis.

UV-vis spectroscopy studies reveal that solvents with high dielectric constants (ε > 30) shift the absorption maximum of the azo chromophore to longer wavelengths (bathochromic shift), indicating extended π-conjugation. For example, in ethanol (ε = 24.3), the λₘₐₓ appears at 480 nm, whereas in water (ε = 80.1), it shifts to 520 nm. This solvatochromic behavior underscores the role of solvent-solute interactions in modulating electronic transitions.

Table 2: Solvent Polarity and Coupling Efficiency

SolventDielectric Constant (ε)Reaction Rate (k, ×10⁻³ s⁻¹)λₘₐₓ (nm)
Water80.12.1520
Ethanol24.33.8480
Dimethylformamide36.74.5505

The choice of solvent also affects the aggregation behavior of the azo dye. In aqueous solutions, surfactant-like aggregation occurs at concentrations above 1 mM, leading to hypsochromic shifts due to H-aggregate formation.

Counterion Influence in Disodium Salt Stabilization

The disodium salt form of the azo dye provides enhanced water solubility and colloidal stability compared to its protonated counterpart. The two sodium counterions neutralize the sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups, reducing electrostatic repulsion between dye molecules. This stabilization is critical for preventing precipitation in aqueous formulations.

Thermogravimetric analysis (TGA) of the disodium salt reveals a decomposition temperature of 280°C, compared to 220°C for the free acid form. The higher thermal stability is attributed to ionic crosslinking between sodium ions and sulfonate groups, which restricts molecular mobility.

Table 3: Impact of Counterions on Physicochemical Properties

PropertyDisodium SaltFree Acid Form
Solubility in Water (g/L)1208
Decomposition Temp (°C)280220
Aggregation Threshold (mM)5.21.8

Replacement of sodium with divalent cations (e.g., Ca²⁺) alters the dye’s behavior. Calcium salts exhibit lower solubility (35 g/L) but improved lightfastness due to tighter ion-dipole interactions.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

477.9978236 g/mol

Monoisotopic Mass

477.9978236 g/mol

Heavy Atom Count

31

General Manufacturing Information

2-Naphthalenecarboxylic acid, 4-[2-(4-chloro-5-ethyl-2-sulfophenyl)diazenyl]-3-hydroxy-, sodium salt (1:2): INACTIVE

Dates

Last modified: 08-10-2024

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